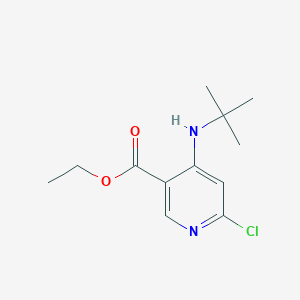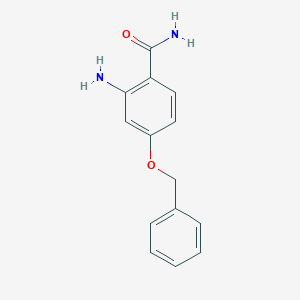
6-iodo-2-pyrazin-2-yl-1H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-iodo-2-pyrazin-2-yl-1H-quinazolin-4-one is a heterocyclic organic compound that contains iodine, pyrazine, and quinazolinone moieties. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-2-pyrazin-2-yl-1H-quinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Pyrazine Moiety: This step involves the coupling of the quinazolinone core with a pyrazine derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazine or quinazolinone moieties.
Reduction: Reduction reactions could target the quinazolinone core or the pyrazine ring.
Substitution: The iodine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium azide, thiols, or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone N-oxides, while substitution reactions could introduce various functional groups in place of the iodine atom.
科学研究应用
6-iodo-2-pyrazin-2-yl-1H-quinazolin-4-one may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its potential as a therapeutic agent, particularly in oncology or infectious diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 6-iodo-2-pyrazin-2-yl-1H-quinazolin-4-one would depend on its specific biological target. Generally, compounds of this nature might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The iodine atom could play a role in enhancing binding affinity or specificity.
相似化合物的比较
Similar Compounds
2-(pyrazin-2-yl)quinazolin-4(3H)-one: Lacks the iodine atom, which might affect its biological activity and reactivity.
6-chloro-2-(pyrazin-2-yl)quinazolin-4(3H)-one: Similar structure but with chlorine instead of iodine, potentially leading to different chemical and biological properties.
6-bromo-2-(pyrazin-2-yl)quinazolin-4(3H)-one: Bromine instead of iodine, which might influence its reactivity and interactions.
Uniqueness
The presence of the iodine atom in 6-iodo-2-pyrazin-2-yl-1H-quinazolin-4-one can significantly influence its chemical reactivity and biological interactions. Iodine is larger and more polarizable than other halogens, which can enhance binding interactions with biological targets and affect the compound’s overall properties.
属性
分子式 |
C12H7IN4O |
|---|---|
分子量 |
350.11 g/mol |
IUPAC 名称 |
6-iodo-2-pyrazin-2-yl-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H7IN4O/c13-7-1-2-9-8(5-7)12(18)17-11(16-9)10-6-14-3-4-15-10/h1-6H,(H,16,17,18) |
InChI 键 |
YQFXLUQEOWIZDJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1I)C(=O)NC(=N2)C3=NC=CN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Chlorophenyl)methyl]-4-(3-chloropropyl)piperazine](/img/structure/B8599964.png)






![Methyl 4'-amino-2'-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B8600004.png)





